molecular formula C10H8BrNO B1283758 2-Bromo-8-methoxyquinoline CAS No. 199871-96-0

2-Bromo-8-methoxyquinoline

Cat. No. B1283758
CAS RN: 199871-96-0
M. Wt: 238.08 g/mol
InChI Key: OFGAJQZBICFUAC-UHFFFAOYSA-N
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Description

“2-Bromo-8-methoxyquinoline” is a quinoline derivative . Quinoline is an essential heterocyclic compound due to its versatile applications in the fields of industrial and synthetic organic chemistry .


Synthesis Analysis

The synthesis of quinoline derivatives has been reported in the literature with a wide range of synthesis protocols. For example, Gould–Jacob, Friedländer, Pfitzinger, Skraup, Doebner von Miller, and Conrad Limpach are well-known classical synthesis protocols used for the construction of the principal quinoline scaffold .


Molecular Structure Analysis

The molecular structure of “2-Bromo-8-methoxyquinoline” is characterized by a double-ring structure containing a benzene ring fused with a pyridine moiety .


Chemical Reactions Analysis

Quinoline derivatives have been synthesized using various methods, including transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, ultrasound irradiation reactions, and green reaction protocols .


Physical And Chemical Properties Analysis

The molecular formula of “2-Bromo-8-methoxyquinoline” is C10H8BrNO, and its molecular weight is 238.08 g/mol .

Scientific Research Applications

Synthesis of Novel Phthalonitriles

2-Bromo-8-methoxyquinoline: serves as a precursor in the synthesis of novel phthalonitriles . These compounds are of interest due to their potential applications in creating new materials and pharmaceuticals. The bromo derivative of 8-methoxyquinoline, when reacted with other chemicals, can lead to the formation of phthalonitriles, which are crucial intermediates for the production of phthalocyanines. Phthalocyanines are used in dyeing fabrics, manufacturing of OLEDs, and as catalysts in various chemical reactions.

Anticancer Agent Development

The bromo derivatives of 8-substituted quinolines, including 2-Bromo-8-methoxyquinoline , are evaluated as novel anticancer agents . These compounds have shown promise in inhibiting the growth of cancer cells, making them potential candidates for drug development. Research is ongoing to understand their mechanism of action and effectiveness against various types of cancer.

Antimicrobial Activity

Quinoline derivatives exhibit a broad spectrum of biological activities, including antimicrobial properties . 2-Bromo-8-methoxyquinoline could be used to develop new antimicrobial agents that are effective against resistant strains of bacteria and other pathogens. This application is particularly relevant in the context of rising antibiotic resistance.

Material Industry Applications

In the material industry, 2-Bromo-8-methoxyquinoline is used as a building block for the synthesis of complex organic molecules . These molecules can have various applications, such as in the creation of advanced polymers, functional dyes, and electronic materials. The bromination of quinolines allows for further functionalization, which is essential in material science.

Pharmaceutical Chemistry

The compound plays an indispensable role in pharmaceutical chemistry due to its structural importance in the synthesis of various therapeutic agents . It is used in the design and development of drugs with antimalarial, antibacterial, antiparasitic, and other medicinal properties.

Carbon-Carbon Bond Formation

2-Bromo-8-methoxyquinoline: is utilized as a precursor for carbon-carbon bond formation . This is a fundamental reaction in organic chemistry that leads to the creation of a wide array of organic compounds. The ability to form carbon-carbon bonds efficiently opens up possibilities for synthesizing new molecules with potential applications in various fields of chemistry and biology.

Safety and Hazards

Safety data sheets suggest that exposure to “2-Bromo-8-methoxyquinoline” should be avoided. If inhaled or ingested, medical attention should be sought immediately. The chemical should be stored properly and disposed of in accordance with local regulations .

Future Directions

Quinoline and its derivatives have gained considerable attention due to their potential for industrial and medicinal applications. Compounds containing the 8-hydroxyquinoline moiety have huge therapeutic value and can act as potential building blocks for various pharmacologically active scaffolds . Therefore, future research could focus on the development of drugs against numerous diseases including cancer .

properties

IUPAC Name

2-bromo-8-methoxyquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8BrNO/c1-13-8-4-2-3-7-5-6-9(11)12-10(7)8/h2-6H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OFGAJQZBICFUAC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC2=C1N=C(C=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40573682
Record name 2-Bromo-8-methoxyquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40573682
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

238.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Bromo-8-methoxyquinoline

CAS RN

199871-96-0
Record name 2-Bromo-8-methoxyquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40573682
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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